molecular formula C17H13ClN4O B2803065 N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide CAS No. 1445659-25-5

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide

Cat. No. B2803065
CAS RN: 1445659-25-5
M. Wt: 324.77
InChI Key: GUJZSTZXDBSCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, also known as C16, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzodiazepines, which are known for their ability to interact with the central nervous system. In

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with GABA receptors in the central nervous system. GABA receptors are responsible for the regulation of neurotransmitter release, and benzodiazepines like N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide enhance the activity of these receptors, leading to anxiolytic and sedative effects. The exact mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide is still being studied, but it is believed to involve the modulation of GABA receptor activity through allosteric binding.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and muscle relaxant properties. These effects are believed to be mediated through the interaction of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide with GABA receptors in the central nervous system. In addition, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the regulation of neurotransmitter release. In addition, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have high potency and selectivity for GABA receptors, making it a useful compound for studying the structure-activity relationships of benzodiazepines. However, one of the limitations of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its potential for side effects, such as sedation and muscle relaxation, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide and its potential use in scientific research. One direction is the development of new benzodiazepines based on the structure of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, with improved pharmacological properties and reduced side effects. Another direction is the study of the long-term effects of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide on the central nervous system, including its potential for tolerance and dependence. Finally, the use of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in combination with other compounds, such as antidepressants or antipsychotics, could lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves the reaction of 3-chlorobenzyl chloride with sodium cyanide, followed by the reaction of the resulting nitrile with 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid. The final product is obtained by the addition of a carboxamide group to the benzodiazole ring. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its potential use in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders. In pharmacology, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its ability to interact with GABA receptors, which are involved in the regulation of neurotransmitter release. In medicinal chemistry, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been used as a lead compound for the development of new benzodiazepines with improved pharmacological properties.

properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-1-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-22-10-20-14-8-12(5-6-16(14)22)17(23)21-15(9-19)11-3-2-4-13(18)7-11/h2-8,10,15H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJZSTZXDBSCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)NC(C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.